

Comparative analysis of SNAP 94847 and imipramine

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Comparative Analysis: SNAP 94847 and Imipramine

A detailed comparison of the pharmacological profiles of **SNAP 94847**, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, and imipramine, a tricyclic antidepressant (TCA), reveals distinct mechanisms of action and therapeutic targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, experimental methodologies, and pathway visualizations.

Pharmacological Profile and Mechanism of Action

SNAP 94847 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] MCHR1 is a G-protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand melanin-concentrating hormone (MCH), couples to Gi and Gq proteins.[4] This activation leads to the inhibition of adenylyl cyclase and stimulation of intracellular calcium flux, influencing functions like mood, appetite, and energy balance.[4] By blocking this receptor, **SNAP 94847** is investigated for its anxiolytic, antidepressant, and anorectic properties.[4][5]

Imipramine is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[6][7][8][9] It achieves this by binding to and blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7][8] This action increases the concentration of these neurotransmitters in the synapse, enhancing their signaling.[8] Imipramine is a tertiary amine



TCA and generally displays a higher affinity for SERT over NET.[7][10][11] Additionally, imipramine has antagonistic effects on several other receptors, including muscarinic, histaminic, and adrenergic receptors, which contribute to its therapeutic effects and side effect profile.[6][8][11][12]

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of **SNAP 94847** and imipramine for their primary targets.



| Compound | Target | Assay Type | Value | Species | Reference |
|---------------|--------|------------|---------------|---------------|-----------|
| SNAP 94847 | MCHR1 | Ki | 2.2 nM | Human | [1][2][3] |
| MCHR1 | Kd | 530 pM | Human | [1][2][3] | |
| Imipramine | SERT | IC50 | 32 nM | Not Specified | [10] |
| NET | Ki | Varies | Rat/Human | [12] | _ |
| SERT | Ki | Varies | Rat/Human | [12] | |
| Histamine H1 | Kd | 37 nM | Not Specified | [13] | |
| Muscarinic | Kd | 46 nM | Not Specified | [13] | _ |
| α1-adrenergic | Kd | 32 nM | Not Specified | [13] | _ |

Note: Specific

Ki values for

imipramine at

NET and

SERT can

vary

significantly

across

studies. It is

consistently

shown to

have a higher

affinity for

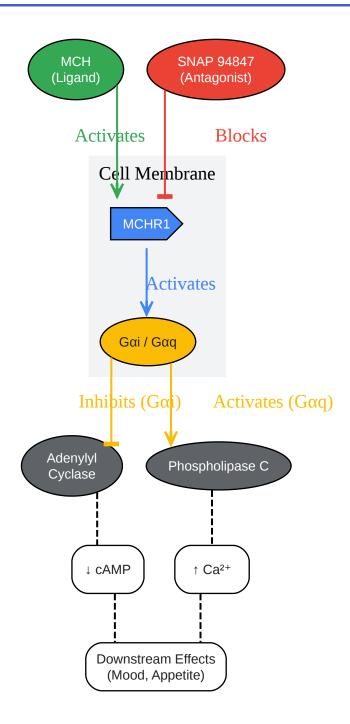
SERT than

NET.[7][10]

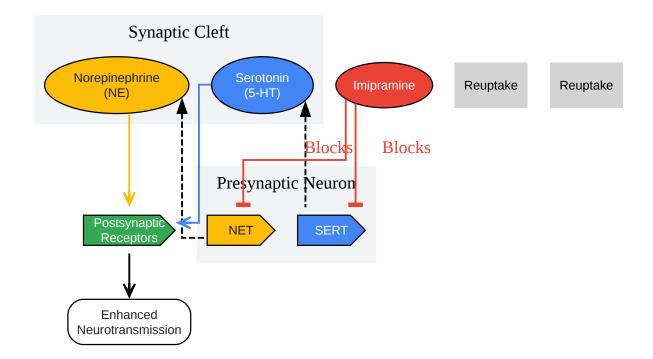
Signaling Pathway Diagrams

The diagrams below, generated using Graphviz, illustrate the distinct signaling pathways modulated by **SNAP 94847** and imipramine.

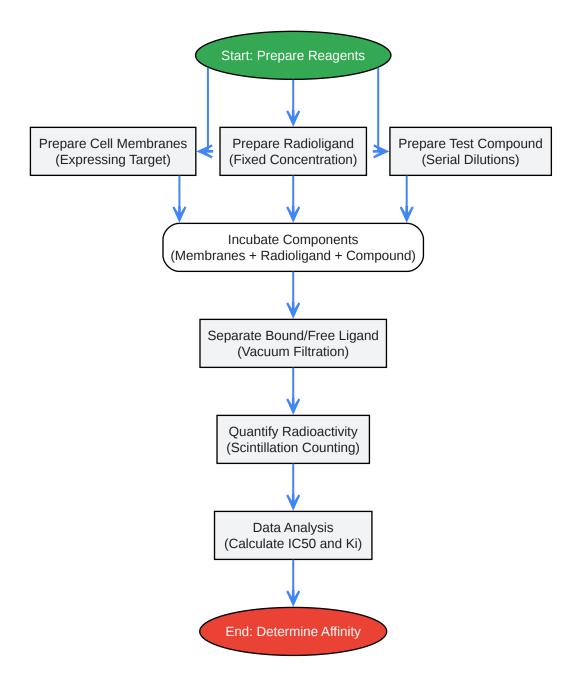












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